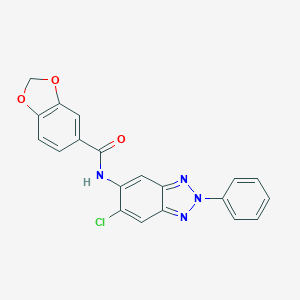
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research due to its unique properties. CMDB is a member of the benzamide family and has a molecular weight of 295.79 g/mol.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is based on its ability to selectively bind to TRPM8 channels and inhibit their activity. TRPM8 channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into the cell. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide binds to the pore region of TRPM8 channels and prevents the influx of calcium ions, thereby inhibiting their activity.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In neurons, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to reduce pain sensation and improve thermoregulation. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its selectivity towards TRPM8 channels, which makes it a valuable tool for studying the role of TRPM8 in various biological processes. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has a high potency and can be used at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide in scientific research. One potential application is its use as a therapeutic agent for the treatment of TRPM8-related diseases such as cancer and pain disorders. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be used as a tool to study the role of TRPM8 in other physiological processes such as thermoregulation and inflammation. Finally, the development of new analogs of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide with improved solubility and potency can further enhance its usefulness as a research tool.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be achieved through a multistep process that involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate compound is then reacted with 2,4-dimethylaniline in the presence of a base to form N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide. The final product is purified through recrystallization to obtain a high purity compound.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most important applications of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its use as a selective TRPM8 antagonist. TRPM8 is a member of the transient receptor potential ion channel family and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit TRPM8 activity, making it a valuable tool for studying the role of TRPM8 in these processes.
properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-4-7-14(12(3)8-10)16(19)18-13-6-5-11(2)15(17)9-13/h4-9H,1-3H3,(H,18,19) |
InChI Key |
PAOHCFFDFRVWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)